7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
CAS No.: 951943-43-4
Cat. No.: VC6191817
Molecular Formula: C21H21NO4
Molecular Weight: 351.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951943-43-4 |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.402 |
| IUPAC Name | 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
| Standard InChI | InChI=1S/C21H21NO4/c1-25-16-6-4-5-14(11-16)17-12-15-7-8-19(23)18(20(15)26-21(17)24)13-22-9-2-3-10-22/h4-8,11-12,23H,2-3,9-10,13H2,1H3 |
| Standard InChI Key | KPPQXEPXCPOZAE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name, 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one, reflects its core chromen-2-one scaffold substituted at positions 3, 7, and 8. Key features include:
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Chromen-2-one backbone: A bicyclic structure comprising a benzene ring fused to a pyrone moiety, providing planar rigidity and conjugation.
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3-Methoxyphenyl group: Positioned at C3, this substituent introduces aromaticity and electron-donating effects via the methoxy group.
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8-Pyrrolidin-1-ylmethyl group: A nitrogen-containing heterocycle attached via a methylene bridge, enhancing solubility and enabling hydrogen bonding.
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7-Hydroxyl group: A polar substituent contributing to hydrogen-bonding interactions and acidity (pKa ~9–10).
The Standard InChIKey (KPPQXEPXCPOZAE-UHFFFAOYSA-N) and SMILES (COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O) encode its connectivity and stereochemical features.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 951943-43-4 |
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.402 g/mol |
| IUPAC Name | 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
| SMILES | COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |
| Topological Polar Surface Area | 75.3 Ų |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically proceeds via multi-step protocols involving:
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Coumarin backbone formation: Pechmann or Kostanecki–Robinson reactions to construct the chromen-2-one core.
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Electrophilic substitution: Introduction of the 3-methoxyphenyl group via Friedel–Crafts alkylation or Suzuki–Miyaura coupling.
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Mannich reaction: Installation of the pyrrolidinylmethyl group at C8 using pyrrolidine and formaldehyde under acidic conditions.
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Hydroxylation: Selective oxidation or demethylation to introduce the C7 hydroxyl group.
A representative pathway involves:
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Condensation of resorcinol with β-keto esters to form the coumarin scaffold.
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Methoxylation at C3 using 3-methoxyphenylboronic acid under palladium catalysis.
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Mannich reaction with pyrrolidine and paraformaldehyde to functionalize C8.
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Oxidative demethylation using BBr3 to yield the C7 hydroxyl group.
Key Chemical Reactions
The compound’s reactivity is governed by its functional groups:
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Hydroxyl group: Participates in acetylation (e.g., acetic anhydride), sulfonation, and glycosylation.
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Pyrrolidinylmethyl group: Undergoes quaternization with alkyl halides or oxidation to pyrrolidinone derivatives.
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Methoxy group: Demethylation with HBr/AcOH yields catechol derivatives, enhancing metal-chelating capacity.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acetylation | Ac2O, pyridine, 0°C | 7-Acetoxy derivative |
| Oxidation | KMnO4, H2O, 25°C | 7-Keto derivative |
| N-Alkylation | CH3I, K2CO3, DMF | Quaternary ammonium salt |
Structural Analysis and Stabilization
Hydrogen Bonding and Crystal Packing
While X-ray crystallography data for this specific compound are unavailable, related coumarins exhibit intramolecular hydrogen bonds stabilizing their conformations. For example, 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione forms O–H···N and N–H···O bonds, creating six-membered ring motifs . Similarly, the title compound likely exhibits:
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Intramolecular H-bonds: Between the C7-OH and carbonyl oxygen (O2), reducing rotational freedom.
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Intermolecular interactions: C–H···O and π–π stacking (centroid distances ~3.5 Å), as seen in analogous structures .
Dihedral Angles and Planarity
In 3-[5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one, the chromene system is nearly planar (max. deviation: 0.042 Å), with dihedral angles of 3.72°–73.37° relative to substituents . For 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, computational modeling predicts:
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Chromenone-pyrrolidinylmethyl dihedral angle: ~60°–70°, minimizing steric clash.
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Methoxyphenyl ring orientation: Coplanar with the coumarin core (dihedral <10°), maximizing conjugation.
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